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Compound of Interest

3-Bromo-5-fluoro-2-
Compound Name:

hydroxybenzaldehyde

Cat. No.: B172950

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential biological significance of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.
The information is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Molecular Structure and Properties

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde. The presence
of bromine, fluorine, hydroxyl, and aldehyde functional groups on the benzene ring makes it a
versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source
3-bromo-5-fluoro-2-

IUPAC Name [1]
hydroxybenzaldehyde

CAS Number 178546-34-4 [1]

Molecular Formula C7H4BrFO2 [2][3]

Molecular Weight 219.01 g/mol [2][3]

Physical Form Solid [1]

Melting Point

Data not available. For the
structurally similar 3-Bromo-5-
chloro-2-
hydroxybenzaldehyde, the
melting point is reported as 85-
88°C.[4]

Boiling Point

Data not available. For the
structurally similar 3-Bromo-5-
chloro-2-
hydroxybenzaldehyde, the
boiling point is reported as
245.3°C at 760 mmHg.[4]

Solubility

Data not available. Likely
soluble in common organic

solvents.

Table 2: Spectroscopic Data Summary (Predicted and from similar compounds)
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Technique Expected Features

Aromatic protons, an aldehyde proton (around

1H NMR

9-10 ppm), and a hydroxyl proton.

Aromatic carbons, a carbonyl carbon from the
13C NMR

aldehyde group (around 190 ppm).

Characteristic peaks for O-H stretching (broad),
IR Spectroscopy C=0 stretching (aldehyde), C-Br stretching, and

C-F stretching.

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight, with a characteristic isotopic

pattern for bromine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-5-fluoro-2-
hydroxybenzaldehyde is not readily available in the cited literature, a plausible synthetic route
can be devised based on established methods for similar compounds, such as the bromination
of a substituted salicylaldehyde or the formylation of a substituted phenol.

Proposed Synthetic Workflow

A potential method for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is the
ortho-bromination of 5-fluorosalicylaldehyde. This approach is based on the known reactivity of
phenolic compounds towards electrophilic substitution.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)
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This protocol is adapted from the synthesis of similar brominated phenolic aldehydes.
Materials:

e 5-Fluorosalicylaldehyde

e N-Bromosuccinimide (NBS) or Bromine (Brz)
o Acetonitrile or Dichloromethane (as solvent)
e Deionized water

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

 Silica gel for column chromatography

o Hexane and Ethyl acetate (as eluents)
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (1 equivalent) in
the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

e Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.1 equivalents)
portion-wise over 30 minutes. Alternatively, a solution of bromine (1.1 equivalents) in the
same solvent can be added dropwise.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

o Workup: Upon completion, quench the reaction with deionized water. If an organic solvent
like dichloromethane is used, separate the organic layer. Wash the organic layer sequentially
with saturated sodium bicarbonate solution, water, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by column chromatography on silica gel using a
hexane-ethyl acetate gradient to yield pure 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

o Characterization: Characterize the final product using *H NMR, 13C NMR, IR spectroscopy,
and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling
Pathways

Direct experimental evidence for the biological activity of 3-Bromo-5-fluoro-2-
hydroxybenzaldehyde is limited in the available literature. However, the bioactivity of
structurally related bromophenols suggests potential applications.

Bromophenols isolated from marine sources have been reported to exhibit a range of biological
activities, including antioxidant and anti-inflammatory effects. These effects are often mediated
through key cellular signaling pathways.

Potential Signaling Pathway Involvement (Hypothetical)

Based on studies of similar bromophenols, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde could
potentially modulate inflammatory and oxidative stress pathways.
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Cellular Stress
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Caption: Hypothesized modulation of NF-kB and Nrf2 signaling pathways.

It is speculated that this compound might inhibit the NF-kB (nuclear factor kappa-light-chain-
enhancer of activated B cells) pathway, which is a key regulator of inflammation. Inhibition of
this pathway would lead to a reduction in the production of pro-inflammatory cytokines.

Furthermore, it could potentially activate the Nrf2 (nuclear factor erythroid 2-related factor 2)
pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the
expression of antioxidant enzymes, which protect the cell from oxidative damage.

It is crucial to note that these are hypothesized activities based on related compounds, and
experimental validation is required to confirm the biological effects of 3-Bromo-5-fluoro-2-
hydroxybenzaldehyde.

Safety Information

Table 3: Hazard and Precautionary Statements
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Category Information

Source

Signal Word Warning

[1]

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[1]

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P271: Use only outdoors or
Precautionary Statements in a well-ventilated area.P280:
Wear protective
gloves/protective clothing/eye

protection/face protection.

[1]

Standard laboratory safety protocols should be followed when handling this compound,

including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with

significant potential as a building block in synthetic chemistry. While detailed experimental data

for this specific molecule is not extensively documented in publicly available literature, its

structural similarity to other bioactive bromophenols suggests that it may possess interesting

biological properties, particularly in the areas of anti-inflammatory and antioxidant research.

Further investigation is warranted to fully elucidate its chemical and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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